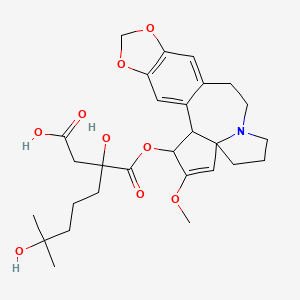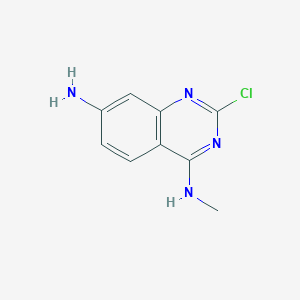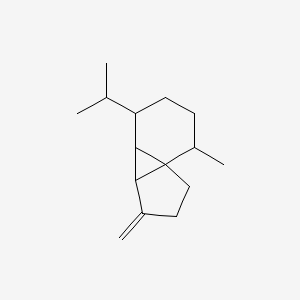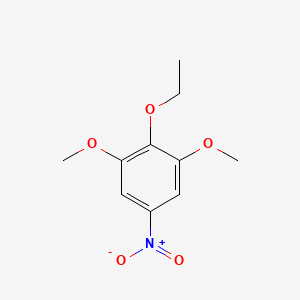
4'-DemethylHomoharringtonine-13C,d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-DemethylHomoharringtonine-13C,d3 is a synthetic derivative of homoharringtonine, a cytotoxic alkaloid originally isolated from the evergreen plant Cephalotaxus harringtonia. This compound is labeled with carbon-13 and deuterium, making it useful in various research applications, particularly in the field of proteomics .
Vorbereitungsmethoden
The synthesis of 4’-DemethylHomoharringtonine-13C,d3 involves several steps, starting from homoharringtonine. The process typically includes demethylation and the incorporation of isotopic labels. Specific reaction conditions and industrial production methods are proprietary and not widely disclosed in public literature .
Analyse Chemischer Reaktionen
4’-DemethylHomoharringtonine-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4’-DemethylHomoharringtonine-13C,d3 is primarily used in scientific research for:
Proteomics: As a labeled compound, it helps in the identification and quantification of proteins.
Biological Studies: It is used to study the biological pathways and mechanisms of action of homoharringtonine derivatives.
Medical Research: This compound is investigated for its potential therapeutic effects, particularly in cancer research.
Industrial Applications: It is used in the development of new pharmaceuticals and chemical processes.
Wirkmechanismus
The mechanism of action of 4’-DemethylHomoharringtonine-13C,d3 involves the inhibition of protein synthesis. It binds to the ribosome and prevents the elongation of the polypeptide chain, leading to cell cycle arrest and apoptosis. This compound targets specific molecular pathways involved in cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
4’-DemethylHomoharringtonine-13C,d3 is unique due to its isotopic labeling, which enhances its utility in research applications. Similar compounds include:
Homoharringtonine: The parent compound, known for its cytotoxic properties.
4’-DemethylHomoharringtonine: A non-labeled version of the compound.
Cephalotaxine: Another alkaloid from the same plant, with different biological activities.
Eigenschaften
Molekularformel |
C28H37NO9 |
|---|---|
Molekulargewicht |
531.6 g/mol |
IUPAC-Name |
3,7-dihydroxy-3-[(4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl)oxycarbonyl]-7-methyloctanoic acid |
InChI |
InChI=1S/C28H37NO9/c1-26(2,33)7-4-9-28(34,15-22(30)31)25(32)38-24-21(35-3)14-27-8-5-10-29(27)11-6-17-12-19-20(37-16-36-19)13-18(17)23(24)27/h12-14,23-24,33-34H,4-11,15-16H2,1-3H3,(H,30,31) |
InChI-Schlüssel |
LRNKGNYRSLLFRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCCC(CC(=O)O)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-(Hydroxymethyl)-9-[4-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/no-structure.png)


![(E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B12290541.png)

![[(8R,9S,10R,13S,14S,17R)-17-acetyl-2,6,10,13-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12290543.png)


